1-Demethyl phenazolam

Beschreibung

Eigenschaften

IUPAC Name |

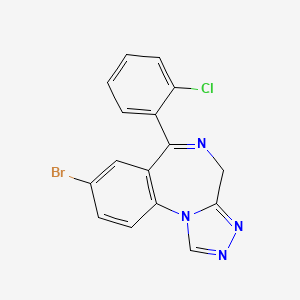

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN4/c17-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)18)19-8-15-21-20-9-22(14)15/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHGSOBPNPCMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016894 | |

| Record name | 1-demethyl phenazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919973-69-6 | |

| Record name | 1-demethyl phenazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Demethyl phenazolam" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 1-Demethyl phenazolam (B1607561). This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel benzodiazepines.

Chemical Identity and Properties

1-Demethyl phenazolam, systematically named 8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a triazolobenzodiazepine derivative.[4] It is recognized as a designer benzodiazepine (B76468) and is often used as an analytical reference standard in forensic and research settings. The core structure features a triazole ring fused to a benzodiazepine ring, a common characteristic of high-potency benzodiazepines.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source |

| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine | BenchChem |

| Synonyms | 1-desmethyl Phenazolam, Clobromazolam | Cayman Chemical, Wikipedia |

| CAS Number | 919973-69-6 | Cayman Chemical |

| Chemical Formula | C₁₆H₁₀BrClN₄ | BenchChem |

| Molecular Weight | 373.6 g/mol | Cayman Chemical |

| Physical State | Crystalline solid | LGC Standards |

Pharmacological Profile

As a benzodiazepine, this compound is presumed to exert its effects through positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This action enhances the effect of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The metabolism of the parent compound, phenazolam, is primarily carried out by the cytochrome P450 enzyme CYP3A4, which suggests that this compound may be a metabolite of phenazolam.[2][5][6]

Experimental Protocols

Synthesis

A detailed, publicly available synthesis protocol specifically for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be inferred from the described synthesis of its parent compound, phenazolam (8-bromo-6-(2-chlorophenyl)-1-methyl-4H-s-triazolo[4,3-a][1] benzazepine).[1]

Plausible Synthesis Route (based on phenazolam synthesis):

A potential synthesis could involve the following conceptual steps:

-

Preparation of a suitable precursor: This would likely be an amino-triazolo-benzodiazepine lacking the 1-methyl group.

-

Diazotization: Reaction of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

-

Sandmeyer-type reaction: Displacement of the diazonium group with a bromide, potentially using a copper(I) bromide catalyst.

-

Purification: The final product would require purification, likely through chromatographic techniques such as column chromatography, followed by crystallization.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A validated LC-MS/MS method for the analysis of 53 benzodiazepines, including this compound, has been reported. The key parameters are summarized below:

-

Instrumentation: Agilent 1290 Infinity II coupled to an Agilent 6460 triple quadrupole MS/MS.

-

Chromatography: Reversed-phase chromatography.

-

Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid and/or ammonium (B1175870) formate) and mobile phase B (e.g., methanol (B129727) or acetonitrile (B52724) with formic acid).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Transitions:

-

Precursor Ion (Q1): 373 m/z

-

Product Ions (Q3): 345.0, 294.1, 283.0, 181.9 m/z

-

Gas Chromatography-Mass Spectrometry (GC-MS):

While a specific method for this compound is not detailed, the analytical protocol for the parent compound, phenazolam, can be adapted.

-

Instrumentation: Agilent 5975 Series GC/MSD System.

-

Sample Preparation: Dilution in a suitable solvent such as methanol.

-

Injection: Split mode injection.

-

Column: HP-1MS (100% dimethylpolysiloxane) or similar non-polar capillary column.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient program to ensure adequate separation.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass spectrometer scanning a suitable m/z range.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Putative Metabolic Pathway

Caption: Postulated metabolic conversion of Phenazolam.

General Experimental Workflow for Analysis

Caption: A typical workflow for the analysis of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes in Alprazolam Metabolism by CYP3A43 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 919973-69-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Impurity Profile of 1-Demethyl Phenazolam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential impurities of 1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam. The information presented herein is intended for research and forensic applications.

Introduction

1-Demethyl phenazolam (8-bromo-6-(2-chlorophenyl)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is a triazolobenzodiazepine and a known metabolite of phenazolam. As an analytical reference standard, its purity is of utmost importance. This guide outlines a plausible synthetic pathway and discusses the potential process-related impurities that may arise, providing a framework for its synthesis and analytical control.

Proposed Synthesis Pathway

The proposed synthesis pathway is visualized in the following diagram:

Caption: Proposed synthesis pathway for this compound.

An alternative approach involves the N-demethylation of phenazolam. Various reagents are known to effect N-demethylation of tertiary amines and N-methylated benzodiazepines, although a specific method for phenazolam has not been documented.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the proposed synthesis of this compound. These are based on established procedures for similar compounds.

Step 1: Synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (2)

-

Materials: 2-Amino-5-bromo-2'-chlorobenzophenone (1), glycine ethyl ester hydrochloride, pyridine.

-

Procedure: A mixture of 2-amino-5-bromo-2'-chlorobenzophenone and a slight excess of glycine ethyl ester hydrochloride in pyridine is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione (3)

-

Materials: 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (2), phosphorus pentasulfide, pyridine.

-

Procedure: The benzodiazepine-2-one (2) is dissolved in anhydrous pyridine. Phosphorus pentasulfide (in slight excess) is added portion-wise, and the mixture is heated at reflux under a nitrogen atmosphere for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into an ice-water mixture. The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. The crude thione is purified by recrystallization from a solvent mixture like ethanol/chloroform.[4]

Step 3: Synthesis of 2-Hydrazinyl-7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (4)

-

Materials: 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione (3), hydrazine hydrate, ethanol.

-

Procedure: The thione (3) is suspended in ethanol, and an excess of hydrazine hydrate is added. The mixture is heated at reflux until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting residue is triturated with water, and the solid product is collected by filtration and dried.

Step 4: Synthesis of this compound

-

Materials: 2-Hydrazinyl-7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (4), triethyl orthoformate, acetic acid.

-

Procedure: The hydrazinyl intermediate (4) is dissolved in glacial acetic acid. An excess of triethyl orthoformate is added, and the solution is heated at reflux for several hours. The progress of the cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution. The crude this compound is purified by column chromatography on silica (B1680970) gel followed by recrystallization.

Potential Impurities

Impurities in the final product can originate from starting materials, intermediates, by-products of side reactions, and degradation products. A thorough impurity profile is crucial for ensuring the quality and safety of the analytical standard.

Table 1: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin | Structure |

| 2-Amino-5-bromo-2'-chlorobenzophenone | Unreacted starting material from Step 1 | |

| 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Unreacted intermediate from Step 2 | |

| 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | Unreacted intermediate from Step 3 | |

| 2-Hydrazinyl-7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepine | Unreacted intermediate from Step 4 | |

| N-formyl-2-hydrazinyl-7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepine | Incomplete cyclization in Step 4 | |

| Phenazolam | If demethylation of phenazolam is used as the synthetic route, this would be the starting material. |

Degradation Impurities: Benzodiazepines can be susceptible to hydrolysis, particularly at non-neutral pH. The seven-membered diazepine (B8756704) ring can undergo hydrolytic cleavage.[5]

Analytical Characterization and Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and the identification of its impurities.

Workflow for Impurity Identification:

Caption: General workflow for impurity identification and characterization.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for purity assessment and quantification of this compound and its impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. UV detection at a suitable wavelength (e.g., 224 nm) is used for quantification.[6][7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is invaluable for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that aid in structure elucidation.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of benzodiazepines, often after derivatization to improve volatility and thermal stability.[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the final product and any isolated impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.

Table 2: Typical Chromatographic Conditions for Benzodiazepine (B76468) Analysis

| Parameter | HPLC/UPLC | GC-MS |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of buffered water and acetonitrile/methanol | Helium |

| Detector | UV/DAD, Mass Spectrometer | Mass Spectrometer |

| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol) | Derivatization may be required |

Conclusion

This technical guide provides a scientifically grounded, albeit theoretical, framework for the synthesis and analysis of this compound. The proposed synthetic pathway is based on well-established chemical principles for the formation of triazolobenzodiazepines. A thorough understanding of this pathway allows for the prediction and control of potential impurities, which is critical for the production of a high-purity analytical reference standard. The outlined analytical methodologies provide a robust approach for the characterization and quality control of this compound. Further experimental work is required to optimize the proposed synthesis and to definitively identify and quantify any process-related impurities.

References

- 1. Comprehensive DFT and MP2 level investigations of reaction of 2,3-dihydro-1,5-benzodiazepine-2-thiones with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. annexpublishers.com [annexpublishers.com]

- 4. prepchem.com [prepchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples [ouci.dntb.gov.ua]

- 9. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of 1-Demethyl Phenazolam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam, is a significant metabolite of the designer benzodiazepine (B76468), phenazolam. Like its parent compound, it is presumed to exert its primary pharmacological effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the putative mechanism of action of 1-Demethyl phenazolam, drawing parallels from the established pharmacology of other benzodiazepines and their active metabolites. Due to a scarcity of direct research on this compound, this document synthesizes information from related compounds to build a predictive pharmacological profile. It includes detailed experimental protocols for key assays used in the characterization of such compounds and presents hypothetical quantitative data in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent the core signaling pathways and experimental workflows, adhering to stringent visualization standards for clarity and precision.

Introduction

Benzodiazepines are a class of psychoactive drugs that produce their effects by enhancing the action of the neurotransmitter GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Phenazolam is a potent triazolobenzodiazepine that has emerged as a designer drug.[2] Its metabolism is expected to yield active metabolites, including this compound, which likely contribute to its overall pharmacological profile and duration of action. Understanding the specific interaction of these metabolites with GABA-A receptors is crucial for predicting their therapeutic and toxicological effects.

This guide will delve into the molecular mechanism by which this compound is anticipated to modulate GABA-A receptor function, its potential selectivity for different receptor subtypes, and the experimental approaches required to elucidate these properties.

The GABA-A Receptor: Structure and Function

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, arranged around a central chloride-permeable pore.[3][4] The binding of GABA to its sites at the β+/α- interfaces triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron.[3] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect.[5]

Benzodiazepines bind to a distinct allosteric site, the benzodiazepine binding site, located at the α+/γ- subunit interface.[3] This binding event does not open the channel directly but rather increases the frequency of channel opening in the presence of GABA, thereby potentiating the inhibitory effect of the neurotransmitter.[1]

Putative Mechanism of Action of this compound

As a benzodiazepine derivative, this compound is expected to act as a positive allosteric modulator of the GABA-A receptor. The core mechanism involves:

-

Binding to the Benzodiazepine Site: this compound would bind to the allosteric site at the α+/γ- subunit interface of the GABA-A receptor.

-

Conformational Change: This binding induces a conformational change in the receptor protein.

-

Enhanced GABA Efficacy: The conformational change increases the affinity of the GABA binding sites or enhances the efficiency of GABAs ability to open the channel.

-

Increased Chloride Influx: The potentiation of GABA's effect leads to a greater influx of chloride ions upon GABA binding.

-

Neuronal Hyperpolarization: The increased chloride influx results in a more pronounced hyperpolarization of the neuronal membrane, leading to central nervous system depression.

The following diagram illustrates this proposed signaling pathway:

Quantitative Pharmacological Profile (Hypothetical Data)

Table 1: Hypothetical Binding Affinities (Ki, nM) at GABA-A Receptor Subtypes

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |

| Phenazolam | 1.5 | 1.2 | 1.8 | 2.5 |

| This compound | 2.0 | 1.5 | 2.2 | 3.0 |

| Diazepam | 4.1 | 3.5 | 5.0 | 8.2 |

Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical Functional Potency (EC50, nM) and Efficacy (% Potentiation of GABA Response) at GABA-A Receptor Subtypes

| Compound | Subtype | EC50 (nM) | Max Potentiation (%) |

| Phenazolam | α1β2γ2 | 15 | 250 |

| α2β2γ2 | 12 | 280 | |

| This compound | α1β2γ2 | 25 | 220 |

| α2β2γ2 | 20 | 260 | |

| Diazepam | α1β2γ2 | 50 | 200 |

| α2β2γ2 | 45 | 230 |

EC50 represents the concentration for 50% of the maximal effect. Max Potentiation is the maximum increase in the GABA-evoked current.

Detailed Experimental Protocols

The characterization of this compound's activity at GABA-A receptors would involve two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for different GABA-A receptor subtypes.

Materials:

-

Cell lines (e.g., HEK293) stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).

-

Radioligand (e.g., [³H]flumazenil or [³H]Ro15-1788).

-

This compound and other test compounds.

-

Non-specific binding agent (e.g., clonazepam).

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the GABA-A receptor subtype of interest.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, add a high concentration of a known benzodiazepine (e.g., clonazepam) to a separate set of tubes.

-

Add the prepared cell membranes to each tube.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a radioligand binding assay:

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity.

Objective: To determine the EC50 and maximal efficacy of this compound as a positive allosteric modulator of GABA-A receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABA-A receptor subunits.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

GABA solutions of known concentrations.

-

This compound solutions of known concentrations.

-

Recording solution (e.g., ND96).

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Record the potentiation of the GABA-evoked current at each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence and absence of the test compound.

-

Calculate the percentage potentiation of the GABA response.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation.

-

The following diagram illustrates the TEVC experimental workflow:

Conclusion

While direct experimental data on this compound is currently limited, its structural similarity to other N-desmethyl benzodiazepine metabolites strongly suggests that it acts as a positive allosteric modulator of GABA-A receptors. The provided hypothetical data and detailed experimental protocols offer a framework for the future investigation of this compound. Elucidating the precise binding affinities, functional potencies, and subtype selectivities of this compound is essential for a comprehensive understanding of the pharmacology of its parent drug, phenazolam, and for assessing its potential clinical and toxicological implications. The methodologies and conceptual frameworks presented in this guide are intended to facilitate and direct this crucial research.

References

- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 1-Demethyl Phenazolam: A Technical Guide

Disclaimer: 1-Demethyl phenazolam (B1607561), also known as N-desmethylphenazolam, is a research chemical and a potential metabolite of the designer benzodiazepine (B76468), phenazolam. As of late 2025, there is a significant lack of formal pharmacological studies and quantitative data specifically for this compound in peer-reviewed literature. The following guide is a synthesized overview based on the known pharmacology of its parent compound, phenazolam, and the general principles of benzodiazepine pharmacology. The data presented for the parent compound, phenazolam, is derived from non-clinical, anecdotal, and forensic sources and should be interpreted with caution. This document is intended for research, scientific, and drug development professionals.

Introduction

1-Demethyl phenazolam is the N-desmethylated analogue of phenazolam, a potent triazolobenzodiazepine. Phenazolam itself is a designer drug that has been sold online and is noted for its strong sedative and hypnotic effects.[1] Like other benzodiazepines, its pharmacological actions are presumed to be mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] N-dealkylation is a common metabolic pathway for benzodiazepines, often resulting in pharmacologically active metabolites with potentially longer elimination half-lives than the parent drug.[3][4] Therefore, this compound is an anticipated active metabolite of phenazolam, likely contributing to the overall pharmacological and toxicological profile of its parent compound.

Mechanism of Action

This compound is expected to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[5]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[6] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.[5][7] This mechanism is responsible for the characteristic anxiolytic, sedative, hypnotic, myorelaxant, and anticonvulsant effects of this class of drugs.

GABA-A Receptor Signaling Pathway

The binding of a benzodiazepine-like compound such as this compound enhances the natural inhibitory action of GABA on the central nervous system.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Pharmacological Profile (Extrapolated)

Due to the absence of direct studies, the pharmacological profile of this compound is inferred from its parent compound, phenazolam.

Receptor Binding Affinity

No quantitative binding data (e.g., Ki or IC50 values) for this compound at the benzodiazepine site of the GABA-A receptor are currently available. The parent compound, phenazolam, is a triazolobenzodiazepine, a structural class known for high affinity for the GABA-A receptor.[8] It is plausible that this compound retains high affinity for the benzodiazepine binding site. The specific affinity for different GABA-A receptor subtypes (e.g., those containing α1, α2, α3, or α5 subunits) is unknown but would determine its specific pharmacological profile (e.g., sedative vs. anxiolytic effects).[8]

In Vitro and In Vivo Efficacy

The efficacy of this compound has not been formally determined. Anecdotal reports on phenazolam suggest it is a highly potent sedative and hypnotic.[9] The N-demethylated metabolites of other benzodiazepines are often active, and in some cases, exhibit a longer duration of action.[3] Therefore, this compound is expected to be a potent positive allosteric modulator of the GABA-A receptor, likely producing sedative, anxiolytic, muscle relaxant, and anticonvulsant effects in vivo.

Table 1: Predicted Pharmacological Effects of this compound

| Pharmacological Effect | Predicted Activity | Basis of Prediction |

| Sedation/Hypnosis | High | Parent compound (phenazolam) is a potent sedative.[2] |

| Anxiolysis | High | General effect of benzodiazepines acting on α2-containing GABA-A receptors.[8] |

| Myorelaxation | Moderate to High | General effect of benzodiazepines. |

| Anticonvulsant | Moderate to High | Class effect of benzodiazepines. |

Pharmacokinetics

The pharmacokinetic profile of this compound is unknown. As a metabolite of phenazolam, its formation would be dependent on the metabolism of the parent drug, which is likely mediated by hepatic cytochrome P450 enzymes, such as CYP3A4.[8] Benzodiazepine metabolites formed through N-dealkylation often have longer elimination half-lives than their parent compounds.[3]

Table 2: Predicted Pharmacokinetic Parameters for this compound

| Parameter | Predicted Characteristic | Basis of Prediction |

| Absorption | N/A (as a metabolite) | Formed in vivo from phenazolam. |

| Distribution | High volume of distribution | Benzodiazepines are typically lipophilic. |

| Metabolism | Further hepatic metabolism (e.g., hydroxylation, glucuronidation) | Common metabolic pathways for benzodiazepines.[4] |

| Elimination Half-life | Potentially long | N-dealkylated metabolites often have longer half-lives.[3] |

Experimental Protocols

The following are detailed methodologies that would be employed to formally characterize the pharmacological profile of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABA-A receptors.

Methodology:

-

Membrane Preparation: Whole brains (or specific regions like the cortex or cerebellum) from rodents (e.g., Sprague-Dawley rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Competition Binding Assay: A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]Ro15-1788) is incubated with the prepared cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with cold buffer, and the radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Electrophysiology)

Objective: To determine the functional effect of this compound on GABA-A receptor activity.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., HEK293 or Xenopus oocytes) is transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., α1β2γ2).

-

Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and a low concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline chloride current.

-

Drug Application: this compound is co-applied with GABA at various concentrations. The potentiation of the GABA-induced current by the compound is measured.

-

Data Analysis: The enhancement of the GABA current is plotted against the concentration of this compound to generate a concentration-response curve and determine the EC50 (concentration for 50% maximal potentiation) and the maximum potentiation effect.

In Vivo Behavioral Assays

Objective: To assess the sedative, anxiolytic, and motor-impairing effects of this compound in animal models.

Methodology:

-

Animals: Male mice (e.g., C57BL/6) or rats are used. The compound is administered via an appropriate route (e.g., intraperitoneal injection).

-

Locomotor Activity Test (Sedation): Animals are placed in an open-field arena equipped with infrared beams. The total distance traveled, and other activity parameters are recorded over a set period (e.g., 30-60 minutes). A significant reduction in locomotor activity indicates a sedative effect.

-

Elevated Plus Maze (Anxiolysis): The maze consists of two open and two closed arms. The time spent in the open arms is measured. An increase in the time spent in the open arms suggests an anxiolytic effect.

-

Rotarod Test (Motor Impairment): The animal is placed on a rotating rod, and the latency to fall is recorded. A decrease in the time spent on the rotarod indicates motor impairment.

-

Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to a vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel benzodiazepine-like compound.

Caption: A logical workflow for characterizing a novel benzodiazepine.

Conclusion

This compound is a putative active metabolite of the potent designer benzodiazepine, phenazolam. While direct experimental data on its pharmacological profile are lacking, it is predicted to be a potent positive allosteric modulator of the GABA-A receptor, exhibiting sedative, anxiolytic, and other classic benzodiazepine effects. Its formation through N-demethylation of phenazolam suggests it may have a longer elimination half-life, potentially contributing to the prolonged effects observed with the parent compound. A comprehensive pharmacological characterization, following the experimental protocols outlined in this guide, is necessary to fully elucidate its affinity, potency, efficacy, and pharmacokinetic/pharmacodynamic relationship. Such studies are crucial for understanding its potential contribution to the clinical and forensic toxicology of phenazolam.

References

- 1. Phenazolam - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. ‘New/Designer Benzodiazepines’: An Analysis of the Literature and Psychonauts’ Trip Reports - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phenazolam (87213-50-1) for sale [vulcanchem.com]

- 9. Reddit - The heart of the internet [reddit.com]

In Vitro Metabolism of 1-Demethyl Phenazolam Using Liver Microsomes: A Technical Guide

Introduction

1-Demethyl phenazolam (B1607561) is the N-demethylated metabolite of phenazolam. Understanding the in vitro metabolism of this compound is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and overall contribution to the pharmacological and toxicological effects of its parent compound. Liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the in vitro investigation of 1-Demethyl phenazolam metabolism using liver microsomes.

Predicted Metabolic Pathways

The metabolism of benzodiazepines in liver microsomes primarily involves Phase I reactions, mediated by CYP enzymes, followed by Phase II conjugation reactions. For this compound, the primary metabolic transformations are expected to be hydroxylation and further conjugation.

Based on studies of structurally similar benzodiazepines like phenazepam and clonazolam, the primary enzyme responsible for the metabolism of this compound is predicted to be CYP3A4 .[1] Other CYP isoforms such as CYP2C9, CYP2C19, and CYP2B6 may also play a minor role.[1]

The expected major metabolic reactions for this compound include:

-

Hydroxylation: The introduction of a hydroxyl group (-OH) onto the molecule, a common metabolic route for benzodiazepines.[2]

-

Nitroreduction: If a nitro group is present in the chemical structure, it can be reduced to an amino group.[2]

-

Dechlorination: The removal of a chlorine atom, although a less common pathway.[2]

-

O-glucuronidation: A Phase II reaction where a glucuronic acid moiety is attached to a hydroxyl group, increasing water solubility and facilitating excretion.[2]

Quantitative Metabolic Data (Representative)

Direct quantitative data for this compound is unavailable. The following table presents representative kinetic data for the metabolism of other benzodiazepines by human liver microsomes to provide an expected range of values.

| Compound | Metabolite | CYP Isoform(s) | Km (µM) | Vmax (nmol/mg/min) | Reference |

| Midazolam | 1'-hydroxy midazolam | CYP3A4 | 1.56 - 5.57 | 0.16 - 4.38 | [3] |

| Midazolam | 4-hydroxy midazolam | CYP3A4 | 24.5 - 43.1 | 5.9 - 28.9 | [3] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Pooled human liver microsomes (or from other species, e.g., rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Internal standard (e.g., a structurally similar, stable isotopically labeled compound)

-

Specific CYP isoform inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) for reaction phenotyping

Liver Microsome Incubation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the liver microsome suspension, and the this compound working solution.

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes). This step also serves to precipitate the microsomal proteins.

-

Add an internal standard to the samples to correct for analytical variability.

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for identifying and quantifying metabolites due to its high sensitivity and selectivity.[4]

-

Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.[2]

-

Metabolite Identification: Full scan and product ion scan modes are used to determine the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites. The fragmentation patterns in the product ion spectra help in structural elucidation.

-

Quantification: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is used for quantification, providing high specificity and sensitivity.

-

Enzyme Kinetic Studies

To determine the kinetic parameters (Km and Vmax), incubations are performed with a range of substrate concentrations at a fixed, linear reaction time and microsomal protein concentration. The resulting data are then fitted to the Michaelis-Menten equation.

Visualizations

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

References

- 1. Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic profiling of clonazolam in human liver microsomes and zebrafish models using liquid chromatography quadrupole Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Demethyl Phenazolam: A Technical Review of Benzodiazepine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the receptor binding affinity of 1-Demethyl phenazolam (B1607561) at benzodiazepine (B76468) sites. Due to a lack of specific experimental data for 1-Demethyl phenazolam in publicly available literature, this document focuses on the pharmacological context provided by its parent compound, phenazolam (also known as clobromazolam), and other relevant benzodiazepines. Detailed experimental protocols for determining receptor binding affinity are provided, alongside visualizations of key processes to aid in research and development.

Introduction

This compound is the N-demethylated metabolite of phenazolam, a potent triazolobenzodiazepine.[1][2] Benzodiazepines exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] The binding of benzodiazepines to the α-γ subunit interface of the GABA-A receptor enhances the influx of chloride ions, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[3] The affinity of a benzodiazepine for its receptor binding site is a critical determinant of its potency and pharmacological profile.

While phenazolam has been identified as a potent sedative and hypnotic agent, specific quantitative data on the receptor binding affinity of its primary metabolite, this compound, is not currently available in peer-reviewed literature.[5] However, it is well-established that the metabolites of benzodiazepines can also possess significant pharmacological activity and contribute to the overall therapeutic and adverse effect profile of the parent drug.[1] Therefore, understanding the likely binding affinity of this compound is of significant interest in the fields of pharmacology, toxicology, and drug development.

Quantitative Receptor Binding Data

As of the latest literature review, no direct experimental data (e.g., Ki or IC50 values) for the binding affinity of this compound at benzodiazepine receptor sites has been published. However, data for the parent compound, phenazolam (clobromazolam), and other relevant benzodiazepines can provide a valuable comparative context.

| Compound | Predicted Binding Affinity (log 1/c) | Receptor Subtype Specificity | Reference |

| This compound | Data not available | Data not available | |

| Phenazolam (Clobromazolam) | 10.14 | Data not available | [6] |

| Flualprazolam | 10.13 | Data not available | [6] |

| Difludiazepam | 9.16 | Data not available | [6] |

| Fluclotizolam | 8.91 | Data not available | [6] |

Note: The predicted binding affinity values are based on a quantitative structure-activity relationship (QSAR) model and are not experimentally determined Ki values. Higher log 1/c values indicate higher predicted binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the benzodiazepine site of the GABA-A receptor is typically performed using a competitive radioligand binding assay.

Principle

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.[7] A commonly used radioligand for the benzodiazepine site is [³H]Flunitrazepam. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Materials

-

Receptor Source: Cell membranes prepared from animal brain tissue (e.g., rat cortex) or from cell lines stably expressing specific GABA-A receptor subtypes.

-

Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol).

-

Unlabeled Ligands: this compound (test compound), Diazepam or Clonazepam (for determining non-specific binding).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Liquid Scintillation Counter.

Methodology

-

Membrane Preparation:

-

Homogenize brain tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

To determine total binding , add a fixed concentration of [³H]Flunitrazepam (typically near its Kd value, e.g., 1-2 nM).

-

To determine non-specific binding , add the same concentration of [³H]Flunitrazepam along with a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).

-

For the competition assay , add the same concentration of [³H]Flunitrazepam and varying concentrations of the test compound (this compound).

-

Incubate all tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Proposed Metabolic Pathway

Caption: Proposed metabolic N-demethylation of Phenazolam.

Conclusion

While direct experimental data on the receptor binding affinity of this compound remains elusive, this guide provides the necessary framework for its investigation. The high predicted binding affinity of its parent compound, phenazolam, suggests that this compound may also be a potent ligand at the benzodiazepine binding site. The detailed experimental protocol for a radioligand binding assay offers a clear path for researchers to determine the Ki value of this metabolite. Such data will be crucial for a complete understanding of the pharmacology and toxicology of phenazolam and for the development of safer and more effective therapeutic agents targeting the GABA-A receptor. Further research is strongly encouraged to fill this knowledge gap.

References

- 1. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Phenazolam (87213-50-1) for sale [vulcanchem.com]

- 4. State-dependent energetics of GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenazolam - Wikipedia [en.wikipedia.org]

- 6. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines | springermedizin.de [springermedizin.de]

- 7. benchchem.com [benchchem.com]

"1-Demethyl phenazolam" solubility in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Demethyl phenazolam (B1607561) (also known as N-desmethylphenazolam), a metabolite of the designer benzodiazepine (B76468) phenazolam. Due to its status as a metabolite and research chemical, publicly available, quantitative solubility data for 1-Demethyl phenazolam in various organic solvents is limited. A safety data sheet for this compound indicates that its solubility in water and its partition coefficient have not been determined. This guide provides the available solubility information for the parent compound, phenazolam, as a reference point. Furthermore, it outlines a comprehensive experimental protocol for determining the solubility of compounds like this compound in organic solvents, a critical parameter for analytical and research applications.

Introduction

This compound is the N-desmethylated metabolite of phenazolam, a potent triazolo-benzodiazepine. Understanding the solubility of this metabolite is crucial for the development of analytical methods for its detection in biological matrices, for its use as a reference standard in forensic and clinical toxicology, and for further pharmacological research. Solubility data informs the choice of solvents for sample preparation, chromatographic analysis, and in vitro assay development.

While specific data for this compound is scarce, the physicochemical properties of the parent compound, phenazolam, can offer initial insights. Phenazolam is an analytical reference standard categorized as a benzodiazepine and has been identified in samples seized by law enforcement[1].

Solubility Data

This compound

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been published in the readily available scientific literature. A safety data sheet for the compound explicitly states that its solubility in water is "Not determined".

Phenazolam (Parent Compound)

The solubility of the parent compound, phenazolam, has been reported in several organic solvents. This information can serve as a useful, albeit approximate, guide for researchers working with its demethylated metabolite. It is important to note that the removal of the methyl group may slightly alter the polarity and, consequently, the solubility profile of the molecule.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source |

| Dimethylformamide (DMF) | 30 | 77.39 | - | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 | 51.59 | Sonication is recommended. | [1][2] |

| Ethanol | 10 | 25.80 | Sonication is recommended. | [1][2] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.29 | - | [1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound such as this compound in various organic solvents using the saturation shake-flask method, which is a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, dimethylformamide) of high purity

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the supernatant at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the resulting supernatant through a syringe filter into a clean vial.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered saturated solution and the calibration standards using a validated HPLC method. Various analytical methods have been developed for the detection and quantification of benzodiazepines and their metabolites, often employing techniques like HPLC and GC-MS[3][4].

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visual Representations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be published, the information available for its parent compound, phenazolam, provides a valuable starting point for researchers. The experimental protocol detailed in this guide offers a robust methodology for determining the solubility of this and other similar compounds. Accurate solubility data is fundamental to advancing research in the analytical toxicology and pharmacology of new psychoactive substances.

References

Stability of 1-Demethyl Phenazolam in Biological Matrices: A Technical Guide

Disclaimer: Direct experimental data on the stability of 1-Demethyl phenazolam (B1607561) in biological matrices is not extensively available in peer-reviewed literature. This guide synthesizes information from studies on analogous benzodiazepines, particularly other demethylated metabolites and designer benzodiazepines, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and stability data presented are based on these related compounds and should be considered as a starting point for specific validation of 1-Demethyl phenazolam.

Introduction

This compound is a metabolite of phenazolam, a designer benzodiazepine (B76468). As with any analyte, understanding its stability in biological matrices such as blood, plasma, and urine is critical for accurate quantification in pharmacokinetic studies, forensic toxicology, and clinical monitoring. Degradation of the analyte between sample collection and analysis can lead to underestimation of its concentration, potentially resulting in erroneous data interpretation. This guide provides an in-depth look at the expected stability of this compound based on the known behavior of similar compounds and outlines best practices for sample handling and storage.

Metabolic Pathway of Phenazolam

Phenazolam, like many benzodiazepines, is expected to undergo hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound occurs through N-demethylation, a common metabolic pathway for benzodiazepines containing an N-methyl group. Studies on the structurally similar benzodiazepine, phenazepam, have identified CYP3A4 as the primary enzyme responsible for its metabolism.[1][2] It is therefore highly probable that CYP3A4 is also involved in the demethylation of phenazolam to this compound.

Stability of Analogous Benzodiazepines in Biological Matrices

Comprehensive studies on the long-term stability of a wide range of benzodiazepines in whole blood provide valuable insights into the potential stability of this compound. A key study evaluated the stability of 19 traditional benzodiazepines and 3 designer benzodiazepines over 6 months at room temperature, 4°C, -20°C, and -80°C.[3][4][5]

The data for nordazepam, the N-desmethyl metabolite of diazepam, is particularly relevant. Nordazepam demonstrated high stability at all tested temperatures, with degradation of only 0-10% over the 6-month period.[3][4][5] This suggests that N-demethylated metabolites of benzodiazepines are generally stable compounds.

Quantitative Stability Data for Analogous Benzodiazepines in Whole Blood

The following table summarizes the stability of selected benzodiazepines, including the N-demethylated metabolite nordazepam, after 6 months of storage at various temperatures. The data is presented as the percentage of the initial concentration remaining.

| Compound | Room Temperature | 4°C | -20°C | -80°C |

| Nordazepam | Stable (0-10% degradation) | Stable (0-10% degradation) | Stable (0-10% degradation) | Stable (0-10% degradation) |

| Diazepam | Stable (0-10% degradation) | Stable (0-10% degradation) | Stable (0-10% degradation) | Stable (0-10% degradation) |

| Oxazepam | Stable (0-10% degradation) | Stable (0-10% degradation) | Stable (0-10% degradation) | Stable (0-10% degradation) |

| Lorazepam | Highly Unstable (~100% degradation) | Unstable | Stable | Stable |

| Chlordiazepoxide | Highly Unstable (~100% degradation) | Unstable | Stable | Stable |

Data synthesized from Banaszkiewicz et al. (2023).[3][4][5]

These findings indicate that while some benzodiazepines are highly susceptible to degradation, particularly at room temperature, N-demethylated metabolites like nordazepam exhibit excellent stability. Therefore, it is reasonable to hypothesize that this compound will also be stable, especially when stored at or below -20°C.

Experimental Protocols for Stability Assessment

A robust assessment of analyte stability is a critical component of bioanalytical method validation. The following is a generalized experimental protocol for evaluating the stability of this compound in a biological matrix, based on established guidelines and practices for benzodiazepine analysis.

General Workflow for a Stability Study

Detailed Methodology

Objective: To determine the stability of this compound in a specific biological matrix (e.g., human plasma, urine) under various storage conditions.

Materials:

-

Drug-free biological matrix

-

Certified reference material of this compound

-

Internal standard (e.g., a deuterated analog of this compound or another stable benzodiazepine)

-

Reagents for sample preparation (e.g., buffers, extraction solvents)

-

Validated LC-MS/MS method for the quantification of this compound

Procedure:

-

Preparation of Stock and Working Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). From this, prepare working solutions for spiking into the biological matrix.

-

Spiking of Biological Matrix: Spike the drug-free biological matrix with this compound at two concentration levels: low and high quality control (QC) concentrations.

-

Aliquoting: Aliquot the spiked samples into appropriate storage vials for each temperature condition and time point to be tested.

-

Storage Conditions:

-

Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C followed by thawing at room temperature).

-

Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a specified period (e.g., 4, 8, 24 hours) to simulate the time samples might be left on a lab bench.

-

Long-Term Stability: Store sets of aliquots at various temperatures (e.g., 4°C, -20°C, and -80°C) for an extended period (e.g., 1, 3, 6 months).

-

-

Sample Analysis:

-

At each designated time point, retrieve the appropriate set of stored samples.

-

Analyze a set of freshly prepared calibration standards and QC samples with each batch of stability samples.

-

Process and analyze the stability samples using a validated LC-MS/MS method.

-

-

Data Evaluation:

-

Calculate the mean concentration of this compound for the stability samples at each time point and condition.

-

Compare these concentrations to the mean concentration of the baseline (Time 0) samples.

-

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the baseline concentration.

-

Recommendations for Sample Handling and Storage

Based on the stability data of analogous benzodiazepines, the following recommendations are provided for handling and storing biological samples containing this compound to ensure analyte integrity:

-

Collection: Collect samples in appropriate tubes (e.g., with sodium fluoride/potassium oxalate (B1200264) for whole blood to inhibit enzymatic activity).

-

Short-Term Storage: If analysis is not immediate, samples should be refrigerated at 4°C for short-term storage (up to 24-48 hours).

-

Long-Term Storage: For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can affect the stability of some compounds.

Conclusion

While specific stability studies on this compound are lacking, the available data on analogous N-demethylated benzodiazepines, such as nordazepam, suggest that it is likely to be a stable metabolite. However, it is imperative for any laboratory conducting analysis of this compound to perform a thorough in-house validation of its stability in the specific biological matrices and under the storage and handling conditions used. The experimental protocols and data presented in this guide provide a solid foundation for conducting such validation studies, ensuring the accuracy and reliability of analytical results.

References

- 1. xn--80aaalkavmenpjw0bt.xn--p1ai [xn--80aaalkavmenpjw0bt.xn--p1ai]

- 2. Which cytochrome P450 metabolizes phenazepam? Step by step in silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Toxicological Data and Adverse Effects of 1-Demethyl Phenazolam

Disclaimer: Direct toxicological data for 1-Demethyl phenazolam (B1607561) is not extensively available in published literature. This guide is a comprehensive overview based on the known pharmacology of its parent compound, phenazolam, and the broader class of benzodiazepines. The information presented is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that much of the toxicological profile is inferred.

Introduction

1-Demethyl phenazolam (also known as 1-desmethyl phenazolam) is recognized primarily as a metabolite of phenazolam, a novel triazolo-benzodiazepine.[1][2][3] Phenazolam itself is a central nervous system (CNS) depressant with sedative and hypnotic properties. As a metabolite, this compound is significant in forensic and toxicological analysis for identifying exposure to its parent compound.[1][2][4] This document synthesizes the available information to provide a technical guide on its anticipated toxicological profile and adverse effects.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from its availability as an analytical reference standard.[1][3]

| Property | Value |

| Formal Name | 8-bromo-6-(2-chlorophenyl)-4H-[1][5][6]triazolo[4,3-a][1][6]benzodiazepine |

| CAS Number | 919973-69-6 |

| Molecular Formula | C₁₆H₁₀BrClN₄ |

| Molecular Weight | 373.6 g/mol |

| Appearance | Crystalline solid |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml |

Table 1: Physicochemical Properties of this compound.

Inferred Pharmacodynamics and Mechanism of Action

Like all benzodiazepines, this compound is presumed to exert its effects through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][7][8] This action enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it less excitable, producing the characteristic CNS depressant effects of this drug class.[8][9]

The anticipated pharmacological effects are summarized in Table 2.

| Effect | Description |

| Anxiolytic | Reduction of anxiety. |

| Sedative/Hypnotic | Induction of drowsiness and sleep. |

| Anticonvulsant | Prevention or reduction in the severity of seizures. |

| Muscle Relaxant | Reduction in muscle tone and tension. |

| Amnesic | Impairment of memory formation. |

Table 2: Inferred Pharmacological Effects of this compound.

The signaling pathway downstream of the GABA-A receptor, which is modulated by benzodiazepines, is illustrated below.

Caption: GABA-A Receptor Signaling Pathway.

Inferred Pharmacokinetics and Metabolism

This compound is formed from its parent compound, phenazolam, through N-demethylation. This metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being a major contributor to the metabolism of many benzodiazepines.[10][11][12][13][14] As an active metabolite, this compound likely contributes to the overall pharmacological and toxicological effects of phenazolam.[9][15] Like other benzodiazepine metabolites, it may have a prolonged elimination half-life, leading to potential accumulation with repeated dosing of the parent drug.[9]

Caption: Inferred Metabolic Pathway of Phenazolam.

Inferred Toxicological Profile and Adverse Effects

The adverse effects of this compound are expected to be consistent with those of other potent benzodiazepines. The primary risk is dose-dependent CNS depression. The severity of these effects is significantly increased when co-ingested with other CNS depressants such as opioids, alcohol, or other sedatives.[9]

| Category | Potential Adverse Effects |

| Common | Drowsiness, somnolence, dizziness, ataxia (impaired coordination), confusion, lethargy, slurred speech, blurred vision, muscle weakness. |

| Less Common | Anterograde amnesia, paradoxical reactions (e.g., agitation, aggression), headache, vertigo, gastrointestinal disturbances. |

| Severe/Overdose | Profound sedation, respiratory depression, hypotension, bradycardia, coma, death (especially in poly-drug use). |

| Chronic Use | Development of tolerance, physical dependence, and withdrawal syndrome upon cessation. |

Table 3: Potential Adverse Effects of this compound.

Proposed Experimental Protocols for Toxicological Assessment

Given the lack of specific data, a systematic toxicological evaluation of this compound would be necessary to establish its safety profile. The following outlines standard experimental protocols that could be employed.

In vitro toxicology assays are crucial for early-stage safety assessment, providing data on cytotoxicity, genotoxicity, and mechanism of action.[16][17][18]

| Assay Type | Methodology | Endpoint |

| Cytotoxicity | MTT or MTS Assay: Measurement of mitochondrial dehydrogenase activity in cell lines (e.g., HepG2 human liver cells). | Cell viability (IC₅₀). |

| LDH Release Assay: Measurement of lactate (B86563) dehydrogenase leakage from damaged cells. | Cell membrane integrity. | |

| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations in bacteria (e.g., Salmonella typhimurium). | Mutagenic potential. |

| In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells (e.g., CHO, TK6). | Clastogenic/aneugenic potential. | |

| Receptor Binding | Radioligand Binding Assay: Measures the affinity of the compound for specific GABA-A receptor subtypes. | Binding affinity (Ki). |

| Metabolic Stability | Human Liver Microsome Assay: Incubation with liver microsomes to determine the rate of metabolism. | Intrinsic clearance, half-life. |

Table 4: Proposed In Vitro Toxicological Assays for this compound.

Should in vitro data warrant further investigation, in vivo studies in animal models would be required to understand the systemic effects.[19]

| Study Type | Animal Model | Protocol Summary | Key Endpoints |

| Acute Toxicity | Rodents (e.g., rats, mice) | Single, escalating doses administered via relevant routes (e.g., oral, IV). | LD₅₀, clinical signs of toxicity, gross pathology. |

| Repeated Dose Toxicity | Rodents and a non-rodent species (e.g., dogs) | Daily administration for a set duration (e.g., 28 or 90 days). | Hematology, clinical chemistry, organ weights, histopathology. |

| Safety Pharmacology | Rodents or canines | Cardiovascular: Telemetry to monitor ECG, blood pressure, heart rate. Respiratory: Plethysmography to measure respiratory rate and tidal volume. CNS: Functional observational battery (FOB) to assess neurological effects. | Effects on vital functions. |

Table 5: Proposed In Vivo Toxicological Studies for this compound.

A logical workflow for these experimental protocols is depicted below.

Caption: Experimental Workflow for Toxicological Assessment.

Conclusion

While this compound is primarily encountered as a metabolite and an analytical standard, its structural similarity to other potent benzodiazepines suggests a significant potential for CNS depressant effects and associated toxicities. The lack of empirical data necessitates a cautious approach, with the understanding that its toxicological profile likely mirrors that of its parent compound and other drugs in its class. The proposed experimental protocols provide a roadmap for future research that is essential for definitively characterizing its safety profile, which would be of great value to both the drug development and forensic toxicology communities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Analytical Standards - CAT N°: 23525 [bertin-bioreagent.com]

- 3. This compound [A crystalline solid] [lgcstandards.com]

- 4. This compound [myskinrecipes.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]